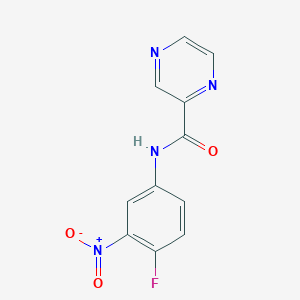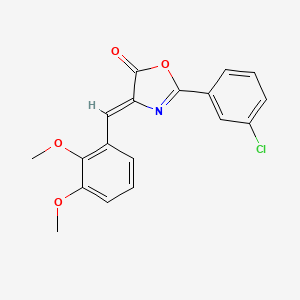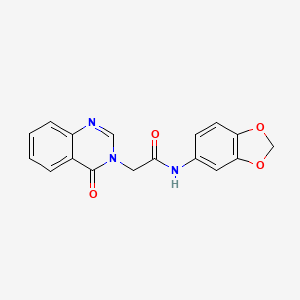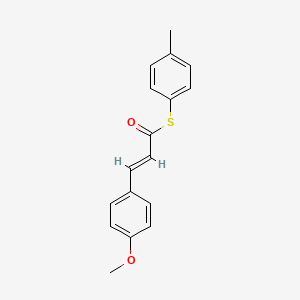
5-bromo-8-(4-nitrophenoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-8-(4-nitrophenoxy)quinoline is a synthetic compound that belongs to the quinoline family. It is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its unique properties, 5-bromo-8-(4-nitrophenoxy)quinoline has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-bromo-8-(4-nitrophenoxy)quinoline involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 5-bromo-8-(4-nitrophenoxy)quinoline can modulate these cellular processes and potentially treat various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-bromo-8-(4-nitrophenoxy)quinoline have been extensively studied. It has been shown to inhibit the activity of CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, 5-bromo-8-(4-nitrophenoxy)quinoline has the potential to treat these diseases by modulating CK2 activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-8-(4-nitrophenoxy)quinoline in lab experiments is its high potency and selectivity for CK2. This allows for precise modulation of CK2 activity without affecting other cellular processes. However, one of the limitations of using 5-bromo-8-(4-nitrophenoxy)quinoline is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 5-bromo-8-(4-nitrophenoxy)quinoline. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize its synthesis method to increase yield and purity. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of 5-bromo-8-(4-nitrophenoxy)quinoline may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 5-bromo-8-(4-nitrophenoxy)quinoline involves several steps, including the bromination of 8-hydroxyquinoline, the reaction of the resulting compound with 4-nitrophenol, and the final cyclization reaction. The synthesis method has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
5-bromo-8-(4-nitrophenoxy)quinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, 5-bromo-8-(4-nitrophenoxy)quinoline has been used in various studies to investigate the role of CK2 in different diseases, including cancer, neurodegenerative disorders, and inflammation.
properties
IUPAC Name |
5-bromo-8-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-13-7-8-14(15-12(13)2-1-9-17-15)21-11-5-3-10(4-6-11)18(19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTUZKLWSIIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-(4-nitrophenoxy)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)

![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)

![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)

